Cas no 2228794-80-5 (2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol)
2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- EN300-1993938
- 2-azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol
- 2228794-80-5
- 2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol
-
- Inchi: 1S/C8H6ClF2N3O/c9-8-5(11)2-1-4(10)7(8)6(3-15)13-14-12/h1-2,6,15H,3H2
- InChI Key: IPUPHTCJLGVAPH-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C(CO)N=[N+]=[N-])F)F
Computed Properties
- Exact Mass: 233.0167458g/mol
- Monoisotopic Mass: 233.0167458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 34.6Ų
2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993938-0.05g |
2-azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol |
2228794-80-5 | 0.05g |
$660.0 | 2023-09-16 | ||
| Enamine | EN300-1993938-0.1g |
2-azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol |
2228794-80-5 | 0.1g |
$691.0 | 2023-09-16 | ||
| Enamine | EN300-1993938-0.25g |
2-azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol |
2228794-80-5 | 0.25g |
$723.0 | 2023-09-16 | ||
| Enamine | EN300-1993938-0.5g |
2-azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol |
2228794-80-5 | 0.5g |
$754.0 | 2023-09-16 | ||
| Enamine | EN300-1993938-1.0g |
2-azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol |
2228794-80-5 | 1g |
$785.0 | 2023-06-02 | ||
| Enamine | EN300-1993938-2.5g |
2-azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol |
2228794-80-5 | 2.5g |
$1539.0 | 2023-09-16 | ||
| Enamine | EN300-1993938-5.0g |
2-azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol |
2228794-80-5 | 5g |
$2277.0 | 2023-06-02 | ||
| Enamine | EN300-1993938-10.0g |
2-azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol |
2228794-80-5 | 10g |
$3376.0 | 2023-06-02 | ||
| Enamine | EN300-1993938-1g |
2-azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol |
2228794-80-5 | 1g |
$785.0 | 2023-09-16 | ||
| Enamine | EN300-1993938-5g |
2-azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol |
2228794-80-5 | 5g |
$2277.0 | 2023-09-16 |
2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol
Introduction to 2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol (CAS No. 2228794-80-5) and Its Emerging Applications in Chemical Biology
2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol, identified by its CAS number 2228794-80-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to a class of molecules characterized by the presence of both azido and chloro-fluorinated aromatic groups, which endow it with distinct reactivity and potential applications in synthetic chemistry, drug discovery, and bioconjugation techniques.
The molecular structure of 2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol consists of an ethanol backbone substituted with an azido group at the second carbon atom and a chloro-substituted, 3,6-difluorophenyl ring at the same position. The azido functional group (–N₃) is a versatile handle for further chemical transformations, including click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely employed in bioconjugation and drug development. The chloro-fluorinated aromatic moiety introduces additional electronic and steric effects, influencing the compound's solubility, metabolic stability, and interaction with biological targets.
In recent years, the demand for innovative building blocks in medicinal chemistry has driven research into fluorinated aromatic compounds due to their ability to modulate pharmacokinetic properties and enhance binding affinity. The introduction of fluorine atoms at specific positions in a molecule can lead to improved metabolic stability, reduced polarity, and increased bioavailability—key factors in the design of next-generation therapeutics. The chloro-substituted 3,6-difluorophenyl group in 2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol exemplifies this trend, offering a scaffold that may be tailored for applications in small-molecule drug discovery.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of bioactive molecules. The azido group provides a site for selective functionalization via transition-metal-catalyzed reactions, enabling the construction of complex structures with precision. For instance, researchers have leveraged this property to develop novel probes for imaging applications or to create conjugates with therapeutic potential. The difluorophenyl moiety further enhances these capabilities by introducing rigidity and lipophilicity into the molecular framework—a desirable feature for membrane-permeable compounds.
Recent studies have highlighted the role of fluorinated aromatic compounds in modulating enzyme activity and receptor binding. The electron-withdrawing nature of fluorine atoms can fine-tune the electronic properties of a molecule, thereby altering its interactions with biological targets. In particular, the combination of chloro and difluoro substituents in 2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol has been explored as a strategy to improve binding affinity in protein targets such as kinases or G-protein coupled receptors (GPCRs). Such modifications are critical for developing high-affinity ligands with improved pharmacological profiles.
The compound's potential extends beyond traditional drug discovery into the realm of biosynthetic chemistry. Azido-functionalized intermediates are increasingly used in biocatalytic approaches to streamline synthetic routes. By integrating enzymes capable of recognizing azide groups into metabolic pathways, researchers can achieve site-specific modifications with high efficiency. This approach aligns with the growing emphasis on green chemistry principles, where sustainable synthetic methodologies are prioritized over traditional multi-step organic synthesis.
From a computational chemistry perspective, the unique electronic environment of 2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol presents opportunities for theoretical investigations. Advanced modeling techniques can be employed to predict its behavior in biological systems or to guide experimental design. For example, density functional theory (DFT) calculations have been used to analyze how fluorine substitution affects charge distribution and reactivity. Such insights are invaluable for optimizing synthetic strategies and predicting biological activity.
The compound's compatibility with modern analytical techniques also underscores its relevance in contemporary chemical research. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography all provide robust tools for characterizing its structure and purity. These methods are essential for ensuring consistency in experimental outcomes and for advancing our understanding of its mechanistic properties.
In conclusion,2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol (CAS No. 2228794-80-5) represents a promising candidate for interdisciplinary applications spanning synthetic chemistry, medicinal chemistry, and bioscience. Its unique structural features—particularly the combination of an azido group with a chloro-fluorinated aromatic ring—make it a versatile tool for constructing novel bioactive molecules. As research continues to uncover new methodologies for leveraging fluorinated compounds, this compound is likely to play an increasingly important role in developing innovative solutions across multiple scientific domains.
2228794-80-5 (2-Azido-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)